Chlorodicyclopentylphosphine

Catalog No.
S1900574
CAS No.
130914-24-8
M.F
C10H18ClP
M. Wt
204.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclopentylphosphine

CAS Number

130914-24-8

Product Name

Chlorodicyclopentylphosphine

IUPAC Name

chloro(dicyclopentyl)phosphane

Molecular Formula

C10H18ClP

Molecular Weight

204.67 g/mol

InChI

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

QTYRJBRBODDGCQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)P(C2CCCC2)Cl

Canonical SMILES

C1CCC(C1)P(C2CCCC2)Cl

Ligand Precursor for Coupling Reactions

Chlorodicyclopentylphosphine serves as a key building block for the synthesis of phosphine ligands (). These ligands play a crucial role in numerous cross-coupling reactions, including:

  • Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc compound (R2Zn) catalyzed by palladium complexes. Phosphine ligands like those derived from chlorodicyclopentylphosphine enhance the efficiency of Negishi coupling reactions. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]
  • Suzuki coupling: Similar to Negishi coupling, Suzuki coupling facilitates the formation of carbon-carbon bonds between a boronic acid (R-B(OH)2) and an organic halide (RX) using a palladium catalyst. Phosphine ligands prepared from chlorodicyclopentylphosphine can improve the reaction rates and yields in Suzuki coupling as well. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]

The cyclopentyl groups in the ligands derived from chlorodicyclopentylphosphine contribute steric bulk, which can influence the selectivity and reactivity of the transition-metal catalyst in these coupling reactions.

Examples of Ligand Synthesis from Chlorodicyclopentylphosphine

Research has explored the use of chlorodicyclopentylphosphine for the synthesis of various phosphine ligands with diverse properties. Here are two specific examples:

  • Cp,Cp-MannOP ligand: This chiral diphosphinite ligand is prepared by reacting chlorodicyclopentylphosphine with mannitol (Cp = cyclopentyl, Mann = mannitol). The resulting ligand exhibits excellent enantioselectivity in certain catalytic reactions ().
  • (S)-Cp,Cp-oxoProNOP ligand: This bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand is synthesized from chlorodicyclopentylphosphine and (S)-5-(hydroxymethyl)-2-pyrrolidinone. The ligand demonstrates potential applications in asymmetric catalysis due to its unique structure ().

Chlorodicyclopentylphosphine is an organophosphorus compound with the molecular formula C10H16ClP. It features a phosphorus atom bonded to two cyclopentyl groups and one chlorine atom. This compound is notable for its role as a versatile ligand in various catalytic applications, particularly in organometallic chemistry. The presence of cyclopentyl groups imparts unique steric and electronic properties, making it suitable for interactions with transition metals in catalytic processes .

, primarily due to its phosphorus atom's reactivity. Key reactions include:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, allowing the formation of new phosphine derivatives.
  • Reduction: Chlorodicyclopentylphosphine can be reduced to form dicyclopentylphosphine, typically using reducing agents like lithium aluminum hydride.
  • Coordination with Metal Centers: It acts as a ligand by coordinating with transition metals, facilitating various catalytic reactions such as cross-coupling reactions (e.g., Suzuki and Negishi coupling) and other organometallic transformations .

Chlorodicyclopentylphosphine can be synthesized through several methods:

  • Halogenation of Dicyclopentylphosphine: Chlorination of dicyclopentylphosphine using thionyl chloride or phosphorus trichloride.
  • Reaction of Chlorophosphines with Cyclopentene: A method involving the reaction of chlorophosphines with cyclopentene under controlled conditions.
  • Phosphorus Halides with Cyclopentyl Grignard Reagents: This involves reacting phosphorus trichloride with cyclopentyl Grignard reagents to yield chlorodicyclopentylphosphine .

Chlorodicyclopentylphosphine is utilized in various applications:

  • Catalyst Development: It serves as a precursor for phosphine ligands in transition metal-catalyzed reactions.
  • Synthesis of Heterocycles: The compound can be employed in the synthesis of heterocyclic compounds through coupling reactions.
  • Research in Organometallic Chemistry: Its unique properties make it a subject of study for developing new catalytic systems and understanding ligand behavior in coordination chemistry .

Studies on chlorodicyclopentylphosphine's interactions primarily focus on its role as a ligand in coordination chemistry. It has been shown to effectively coordinate with various transition metals, influencing their reactivity and stability. Interaction studies often explore how variations in the ligand structure affect catalytic performance in reactions like carbon-carbon bond formation and other transformations .

Chlorodicyclopentylphosphine can be compared with several similar compounds based on their structural and functional characteristics:

Compound NameStructure TypeUnique Features
DicyclopentylphosphineTertiary PhosphineLacks halogen; used directly as a ligand without modification
TricyclohexylphosphineTertiary PhosphineLarger cycloalkyl groups; different steric properties
TriphenylphosphineTertiary PhosphineContains aromatic rings; affects electronic properties
Tri-n-butylphosphineTertiary PhosphineLinear alkyl groups; distinct steric hindrance characteristics

Uniqueness: Chlorodicyclopentylphosphine stands out due to its combination of cyclopentyl groups and chlorine substitution, which provides a balance of steric hindrance and electronic effects that are advantageous in catalysis. Its ability to form stable complexes with transition metals while retaining reactivity sets it apart from other phosphines .

Industrial Preparation Methods and Optimization Strategies

Industrial synthesis prioritizes scalability, cost-efficiency, and reproducibility. Key methodologies include:

Grignard Reagent-Mediated Synthesis

The reaction of phosphorus trichloride (PCl₃) with cyclopentylmagnesium bromide (CpMgBr) is a foundational industrial method. This approach leverages the nucleophilic addition of Grignard reagents to PCl₃, yielding chlorodicyclopentylphosphine via a two-step alkylation:

  • First Alkylation: PCl₃ + CpMgBr → PCl₂Cp + MgBrCl
  • Second Alkylation: PCl₂Cp + CpMgBr → PCl(Cp)₂ + MgBrCl

Optimization Strategies:

ParameterImpact on Yield/StabilitySource Citation
Solvent SelectionDiethyl ether enhances reactivity
Temperature Control-10°C to 0°C minimizes side reactions
CatalystsNone required; stoichiometric ratios
WorkupQuench with HCl, extract with toluene

This method achieves yields exceeding 80% under optimized conditions.

Metal-Reduction Approaches

Alternative protocols employ metal-mediated reduction of phosphine halides. For example, zinc powder in dimethylformamide (DMF) reduces chlorodicyclopentylphosphine precursors to secondary phosphines, though this method is less common in industrial settings.

Laboratory-Scale Synthetic Protocols

Laboratory syntheses emphasize reproducibility and purity.

Typical Reaction Protocol

  • Reagents:
    • PCl₃ (1.0 equiv)
    • Cyclopentyl lithium or CpMgBr (2.0 equiv)
    • Anhydrous diethyl ether (solvent)
  • Procedure:
    • Cool PCl₃ to -10°C under inert gas.
    • Slowly add CpMgBr, maintaining temperature below 0°C.
    • Stir for 2–4 hours, then quench with HCl (1M aqueous).
    • Extract with toluene, dry, and distill under reduced pressure.

Key Considerations:

  • Stereochemical Control: Bulky cyclopentyl groups prevent racemization, ensuring ligand consistency.
  • Side Reactions: Over-alkylation risks forming trialkylphosphine byproducts, mitigated by strict stoichiometric control.

Alternative Routes

  • Phosphorus Trichloride with Cyclopentyl Lithium: Similar to Grignard methods but requires cryogenic conditions.
  • Salt-Metathesis Reactions: Exchange of Cl⁻ with other halides (e.g., Br⁻) using metal halides, though less efficient.

Purification Techniques and Analytical Validation

Purification ensures removal of residual PCl₃, MgBrCl, and solvents.

Purification Methods

TechniqueDescriptionYield Recovery
DistillationVacuum distillation at 80–100°C (0.1 mmHg)>95%
RecrystallizationPentane/THF mixtures at -20°C70–85%
Column ChromatographySiO₂, hexane/ethyl acetate (9:1)60–75%

Analytical Validation:

  • 31P NMR: Signal at δ ~38 ppm (singlet) confirms PCl(Cp)₂ structure.
  • 1H NMR: Cyclopentyl protons resonate at δ 1.5–2.0 ppm (multiplet).
  • Elemental Analysis: C: 58.8%, H: 8.9%, Cl: 17.4%, P: 15.1%.

X-ray Crystallographic Studies of Molecular Geometry

Chlorodicyclopentylphosphine exhibits a tetrahedral molecular geometry around the central phosphorus atom, with two cyclopentyl groups and one chlorine atom bonded to phosphorus, along with a lone pair of electrons [1]. The molecular geometry analysis reveals that phosphorus compounds with three substituents adopt a distorted tetrahedral arrangement due to the presence of the lone pair [2] [3].

The bond angles in chlorodicyclopentylphosphine deviate from ideal tetrahedral angles (109.5°) due to the electronegativity differences between chlorine and carbon atoms. The Phosphorus-Chlorine bond length is expected to be in the range of 2.0-2.2 Å, consistent with typical P-Cl bond lengths observed in similar organophosphorus compounds [4]. The Phosphorus-Carbon bond lengths to the cyclopentyl groups are anticipated to be approximately 1.83-1.95 Å, falling within the standard single bond regime for P-C bonds [5].

Single-crystal X-ray diffraction analysis provides detailed structural parameters including unit cell dimensions, bond lengths, bond angles, and atomic coordinates [6] [7]. The crystallographic data would reveal the precise three-dimensional arrangement of atoms within the molecule and any intermolecular interactions in the solid state. The molecular packing in the crystal lattice would be influenced by van der Waals forces and possible weak hydrogen bonding interactions involving the cyclopentyl CH groups [8].

Table 2.1: Expected Crystallographic Parameters for Chlorodicyclopentylphosphine

ParameterExpected ValueReference Range
P-Cl Bond Length2.05-2.15 Å2.0-2.2 Å
P-C Bond Length1.85-1.92 Å1.83-1.95 Å
Cl-P-C Bond Angle105-110°100-115°
C-P-C Bond Angle98-105°95-110°
Molecular Volume~185 ų-

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

The nuclear magnetic resonance spectroscopy of chlorodicyclopentylphosphine provides detailed structural and electronic information through examination of ¹H, ¹³C, and ³¹P nuclei [9] [10].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of chlorodicyclopentylphosphine exhibits characteristic signals for the cyclopentyl groups [11] [12]. The CH protons directly attached to phosphorus appear as multiplets in the region of 2.0-2.5 parts per million due to phosphorus-proton coupling. The methylene protons of the cyclopentyl rings appear as complex multiplets in the range of 1.4-2.0 parts per million [11]. The multiplicity patterns arise from both geminal and vicinal proton-proton couplings within the five-membered rings, as well as phosphorus-proton coupling through multiple bonds.

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum displays signals corresponding to the cyclopentyl carbon atoms [13] [14] [15]. The carbon atoms directly bonded to phosphorus exhibit characteristic downfield shifts in the range of 35-45 parts per million due to the deshielding effect of phosphorus [15] [16]. The remaining cyclopentyl carbons appear in the typical aliphatic region between 25-32 parts per million. Phosphorus-carbon coupling constants (¹J_PC) for directly bonded carbons typically range from 20-40 Hertz, while coupling through multiple bonds shows progressively smaller values [13] [14].

³¹P Nuclear Magnetic Resonance Spectroscopy

The ³¹P nuclear magnetic resonance spectrum provides the most diagnostic information for chlorodicyclopentylphosphine [17] [18] [19]. Organophosphorus compounds with the R₂PCl structure typically exhibit chemical shifts in the range of 80-150 parts per million [20]. The electron-withdrawing effect of the chlorine atom causes significant downfield shift compared to the corresponding phosphine (R₂PH) or tertiary phosphine (R₃P) compounds [19] [21]. The chemical shift is influenced by both the electronegativity of the chlorine substituent and the steric effects of the cyclopentyl groups [22] [17].

Table 2.2: Nuclear Magnetic Resonance Chemical Shift Ranges

NucleusChemical Shift RangeMultiplicityCoupling Constants
¹H (CH-P)2.0-2.5 ppmMultiplet²J_PH = 5-15 Hz
¹H (CH₂)1.4-2.0 ppmComplex multiplet³J_HH = 6-8 Hz
¹³C (C-P)35-45 ppmDoublet¹J_PC = 20-40 Hz
¹³C (CH₂)25-32 ppmSinglet/weak coupling²J_PC = 2-8 Hz
³¹P80-150 ppmSinglet-

Infrared and Mass Spectrometric Characterization

Infrared Spectroscopy

The infrared spectrum of chlorodicyclopentylphosphine exhibits characteristic absorption bands that provide structural information about functional groups and bonding patterns [23] [24] [25]. The aliphatic Carbon-Hydrogen stretching vibrations appear in the range of 2850-3000 wavenumbers, typical for saturated hydrocarbons [26] [27] [28]. The asymmetric and symmetric stretching modes of the methylene groups within the cyclopentyl rings contribute to this absorption region.

The methylene bending vibrations appear at 1450-1470 wavenumbers, characteristic of CH₂ groups in cyclic structures [27] [28]. The Phosphorus-Chlorine stretching vibration is expected to occur in the range of 450-600 wavenumbers, though this region may fall outside the typical measurement range of some infrared spectrometers [24] [29]. The Phosphorus-Carbon stretching vibrations appear in the fingerprint region (800-1300 wavenumbers) and may overlap with other vibrational modes [30] [31].

Table 2.3: Infrared Spectroscopic Absorption Bands

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C-H stretch (aliphatic)2850-3000StrongCyclopentyl CH₂, CH
CH₂ bend1450-1470MediumCyclopentyl methylene
CH₃ bend1370-1390MediumTerminal methyl groups
P-Cl stretch450-600VariablePhosphorus-chlorine bond
P-C stretch800-1000Weak-MediumPhosphorus-carbon bond
Ring deformation700-900WeakCyclopentyl ring modes

Mass Spectrometric Analysis

Mass spectrometric analysis of chlorodicyclopentylphosphine provides molecular weight confirmation and fragmentation pattern information [32] [33] [34]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of 204.68 atomic mass units [1]. The presence of chlorine creates an isotope pattern with peaks at mass-to-charge ratios 204 and 206, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern includes loss of cyclopentyl groups (mass 69) giving fragments at mass-to-charge ratio 135, and cleavage of the Phosphorus-Chlorine bond producing fragments at mass-to-charge ratio 169 [33] [35]. Sequential loss of both cyclopentyl groups would yield a PCl⁺ fragment at mass-to-charge ratio 66. The fragmentation behavior follows typical patterns observed for organophosphorus compounds under electron impact ionization conditions [33] [36].

Table 2.4: Mass Spectrometric Fragmentation Pattern

Fragmentm/zRelative IntensityAssignment
[M]⁺-204/206VariableMolecular ion (³⁵Cl/³⁷Cl)
[M-C₅H₉]⁺135/137MediumLoss of cyclopentyl
[M-Cl]⁺169LowLoss of chlorine
[M-2C₅H₉]⁺66/68LowLoss of both cyclopentyl groups
[C₅H₉]⁺69HighCyclopentyl cation
[PCl]⁺66/68MediumPhosphorus chloride fragment

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chlorodicyclopentylphosphine

Dates

Modify: 2023-08-16

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